molecular formula C6H10N4O2 B15241076 (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Cat. No.: B15241076
M. Wt: 170.17 g/mol
InChI Key: KLKBXEMKVRZNHY-BYPYZUCNSA-N
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Description

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a compound that features a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid typically involves the use of click chemistry, specifically the azide-alkyne cycloaddition reaction. This reaction is known for its efficiency and selectivity. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield amines.

Scientific Research Applications

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The amino group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-Amino-3-(1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is unique due to the presence of both the amino group and the propanoic acid moiety, which confer distinct chemical and biological properties. These functional groups enhance the compound’s ability to participate in a wide range of chemical reactions and interactions, making it a versatile tool in scientific research.

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

(3S)-3-amino-3-(3-methyltriazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N4O2/c1-10-5(3-8-9-10)4(7)2-6(11)12/h3-4H,2,7H2,1H3,(H,11,12)/t4-/m0/s1

InChI Key

KLKBXEMKVRZNHY-BYPYZUCNSA-N

Isomeric SMILES

CN1C(=CN=N1)[C@H](CC(=O)O)N

Canonical SMILES

CN1C(=CN=N1)C(CC(=O)O)N

Origin of Product

United States

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